Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)-
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Overview
Description
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. For Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)-, a common synthetic route includes the reaction of 2-aminobenzenethiol with 4-carbamoylbenzaldehyde under acidic conditions, followed by acetylation at the 5th position using acetic anhydride .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used . These methods not only enhance the yield but also reduce the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2nd position.
5-Acetylbenzothiazole: A derivative with an acetyl group at the 5th position.
Uniqueness
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- is unique due to the presence of both acetyl and carbamoylphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
49702-22-9 |
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Molecular Formula |
C16H12N2O2S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-(5-acetyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2S/c1-9(19)12-6-7-14-13(8-12)18-16(21-14)11-4-2-10(3-5-11)15(17)20/h2-8H,1H3,(H2,17,20) |
InChI Key |
BQNBYMWITANTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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